Product packaging for 1,2-Epoxy-4-vinylcyclohexane(Cat. No.:CAS No. 106-86-5)

1,2-Epoxy-4-vinylcyclohexane

Cat. No.: B086537
CAS No.: 106-86-5
M. Wt: 124.18 g/mol
InChI Key: SLJFKNONPLNAPF-UHFFFAOYSA-N
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Description

1,2-Epoxy-4-vinylcyclohexane (CAS RN: 106-86-5) is a high-purity, bifunctional monomer of significant interest in materials science and biochemical research. With a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol, it is characterized as a colorless to almost colorless clear liquid . This compound is a mixture of isomers, also known as 4-Vinyl-1,2-epoxycyclohexane and 3-Vinyl-7-oxabicyclo[4.1.0]heptane . It must be stored refrigerated (0-10°C) to maintain stability, as it is heat-sensitive . Its primary research application lies in its role as a key modifying agent for natural fibers in the creation of polymer composites. The molecule features both an epoxy ring and a vinyl group, enabling dual functionality. In one documented application, it was successfully grafted onto the surface of bamboo fibers (BFs) using N, N-dimethylbenzylamine as a catalyst . This process covalently bonds the molecule to the fibers, introducing reactive carbon-carbon double bonds (C=C) on their surface. When these modified fibers are incorporated into unsaturated polyester (UPE) resins, the vinyl groups participate in free-radical co-polymerization with the resin, forming robust chemical cross-links at the interface . This method has been shown to markedly improve interfacial adhesion, leading to significant enhancements in the tensile strength, flexural strength, flexural modulus, storage modulus, and water resistance of the resulting biocomposites, without altering the crystal structure of the cellulose fibers . From a biochemical and toxicological perspective, this compound is identified as one of the monoepoxide metabolites of 4-vinylcyclohexene (VCH) . Research into VCH has shown that it can be bioactivated in the liver by cytochrome P450 enzymes (particularly CYP 2A and 2B) to form monoepoxides, including the 1,2- and 7,8-epoxy derivatives . These monoepoxides can be further metabolized into the diepoxide derivative (VCD), which is a known ovotoxic agent in mice . The stereochemical course of the biotransformation of 4-vinylcyclohexene to these monoepoxides has been studied with rat liver microsomes and purified P450 enzymes, revealing that the epoxidation can occur on both the endo- and exocyclic double bonds, yielding isomeric epoxides . The metabolism of these epoxides involves further detoxification pathways, including hydrolysis by microsomal epoxide hydrolase (mEH) and glutathione (GSH) conjugation . Handling and Safety: This compound is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye irritation . Appropriate personal protective equipment, including protective gloves and eye protection, is required. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B086537 1,2-Epoxy-4-vinylcyclohexane CAS No. 106-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane
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InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2
Source PubChem
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InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O
Source PubChem
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Related CAS

29829-07-0
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID10861725
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Molecular Weight

124.18 g/mol
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Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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CAS No.

106-86-5
Record name 4-Vinylcyclohexene oxide
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Record name 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl-
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Record name 1,2-Epoxy-4-vinylcyclohexane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 1,2-epoxy-4-vinylcyclohexane
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Synthetic Methodologies and Reaction Pathways

Epoxidation of 4-Vinylcyclohexene (B86511)

The direct epoxidation of 4-Vinylcyclohexene is the most common and industrially relevant method for producing 1,2-Epoxy-4-vinylcyclohexane. chemicalbook.com This pathway can be broadly categorized into two main approaches: reactions mediated by peracids and those employing catalytic systems with other oxidizing agents.

Peracid-Mediated Epoxidation Techniques

The use of peroxy acids is a well-established method for the epoxidation of olefins. In the synthesis of this compound, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed. chemicalbook.com This reaction proceeds with high stereoselectivity, delivering an oxygen atom to the double bond within the cyclohexane (B81311) ring to form the epoxide. chemicalbook.com The process is valued for its reliability and high yields under controlled laboratory conditions. Another peracid used in industrial processes for similar compounds is peroxyacetic acid.

Catalytic Epoxidation with Oxidizing Agents

Catalytic methods offer an alternative to stoichiometric peracid reactions, often providing advantages in terms of cost, safety, and environmental impact. These systems typically involve a transition metal catalyst and a less hazardous oxidizing agent, such as hydrogen peroxide or an organic hydroperoxide. chemicalbook.com

Molybdenum (VI) Complex Catalysis (e.g., Ps.AMP.Mo)

Research has demonstrated the efficacy of a polystyrene 2-(aminomethyl)pyridine supported Molybdenum (VI) complex (Ps.AMP.Mo) as a catalyst for the epoxidation of 4-Vinylcyclohexene. guidechem.com This heterogeneous catalyst is used in conjunction with tert-butyl hydroperoxide (TBHP) as the oxidant. guidechem.comresearchgate.net The solid-supported nature of the Ps.AMP.Mo catalyst facilitates its separation from the reaction mixture and allows for its reuse, enhancing the sustainability of the process. guidechem.com Studies have shown that this catalytic system is highly selective, predominantly yielding this compound with no detectable formation of terminal or diepoxide byproducts. researchgate.net

Continuous Flow Reactor Systems for Epoxidation

The Ps.AMP.Mo catalytic system has been successfully adapted for use in continuous flow reactors, representing a significant advancement over traditional batch processing. guidechem.com Using a FlowSyn continuous flow reactor, researchers have assessed the efficiency of the catalyst for continuous epoxidation. guidechem.com This approach allows for improved control over reaction parameters, enhanced heat and mass transfer, and increased safety, particularly when dealing with exothermic reactions and potent oxidizers. guidechem.com Continuous flow processes can offer considerable time savings and high reproducibility compared to batch reactions. guidechem.com

Optimization of Reaction Parameters (Temperature, Molar Ratio, Catalyst Loading)

The efficiency and selectivity of the epoxidation of 4-Vinylcyclohexene are highly dependent on key reaction parameters. Systematic studies have been conducted to optimize these conditions for both batch and continuous flow systems using the Ps.AMP.Mo catalyst and TBHP oxidant. guidechem.comresearchgate.net

For batch reactor systems, parameters such as temperature, the feed molar ratio (FMR) of 4-Vinylcyclohexene to TBHP, and catalyst loading have been optimized. guidechem.com For instance, increasing the reaction temperature generally leads to a higher conversion of the oxidant. guidechem.com The optimal FMR is crucial for maximizing the yield of the desired monoepoxide while minimizing side reactions. guidechem.comresearchgate.net

Table 1: Optimization of Reaction Parameters in a Batch Reactor Effect of Feed Molar Ratio (FMR) of 4-VCH to TBHP on Oxidant Conversion and Epoxide Yield.

FMR (4-VCH:TBHP) TBHP Conversion (%) 4-VCH 1,2-Epoxide Yield (%)
1:1 91.2 84.3
2:1 93.4 87.5
3:1 94.1 89.2
4:1 95.6 91.3
5:1 98.5 95.4

Conditions: 70°C, 0.3 mol% Mo catalyst loading, 400 rpm stirrer speed. guidechem.com

In continuous flow systems, the feed flow rate is an additional critical parameter. guidechem.com Studies have shown that adjusting the flow rate and temperature can achieve high conversion and yield at a steady state. guidechem.com

Table 2: Continuous Flow Reactor Performance Effect of Temperature and Flow Rate on Steady-State Conversion and Yield.

Temperature (°C) Feed Flow Rate (mL/min) TBHP Conversion (%) 4-VCH 1,2-Epoxide Yield (%)
60 0.1 79.1 72.5
70 0.1 88.2 82.3
80 0.1 98.7 94.6
80 0.2 91.5 85.8
80 0.4 82.3 76.4

Conditions: FMR of 4-VCH to TBHP = 1:1. guidechem.com

Alternative Synthetic Routes

Current scientific literature and chemical databases predominantly document the synthesis of this compound via the epoxidation of 4-Vinylcyclohexene. Extensive searches for alternative synthetic pathways starting from different precursor materials did not yield distinct, well-established routes. This suggests that the selective oxidation of the endocyclic double bond of 4-Vinylcyclohexene is the overwhelmingly favored and perhaps sole industrial and laboratory method for preparing this compound.

Chemical Modification of Existing Vinyl Group-Containing Compounds to Introduce Epoxide Functionality

The primary and most common method for synthesizing this compound involves the chemical modification of a precursor that already contains a vinyl group, namely 4-vinylcyclohexene. guidechem.comsmolecule.com This transformation is achieved through an epoxidation reaction, where the double bond within the cyclohexane ring is selectively oxidized to form an epoxide ring, while the exocyclic vinyl group remains intact.

This selective epoxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. guidechem.comsmolecule.com The reaction is known to proceed with high stereoselectivity. guidechem.com Industrial processes have been developed to achieve high conversion rates while maintaining selectivity for this monoepoxide product. smolecule.com For instance, molybdenum-based catalysts have demonstrated high selectivity in the epoxidation of 4-vinyl-1-cyclohexene using tert-butyl hydroperoxide (TBHP), yielding predominantly this compound without detectable formation of terminal or dicyclic oxide byproducts. chemicalbook.com

Hydrosilylation Reactions Utilizing this compound as a Starting Material

The presence of the vinyl group makes this compound an ideal substrate for hydrosilylation reactions. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. It is a fundamental method for creating organosilicon compounds, allowing for the covalent linkage of the epoxycyclohexane moiety to a silicon-based backbone. pageplace.de This reaction is extensively used to produce functional silanes and siloxanes and to cross-link silicone polymers. nih.govmdpi.com

A significant application of the hydrosilylation of this compound is in the synthesis of epoxy-functionalized silicone oils and resins. These materials combine the properties of silicones (such as thermal stability and low-stress characteristics) with the reactivity of epoxy groups. researchgate.netgelest.com

In a typical synthesis, a hydrogen-containing silicone, such as 1,3,5,7-tetramethylcyclotetrasiloxane (D4H) or a copolymer of methylhydrosiloxane and dimethylsiloxane, is reacted with this compound in the presence of a platinum catalyst. nih.govresearchgate.net The reaction grafts the epoxycyclohexane group onto the siloxane backbone. These resulting epoxy-modified silicone resins are valuable as encapsulants for electronic components, like LEDs, due to their high thermal stability and optical transmittance after curing. researchgate.net Research has shown that platinum phosphine complex catalysts can achieve a 95% conversion rate in the hydrosilylation of 4-vinylcyclohexene oxide with a methylhydrosiloxane-dimethylsiloxane copolymer, significantly outperforming Karstedt's catalyst under similar conditions. mdpi.comnih.gov

While the direct synthesis of a double epoxycyclohexane double-decker silsesquioxane (DEDDSQ) via hydrosilylation of this compound with a dihydrido-DDSQ is a plausible synthetic route, a more commonly documented method involves the epoxidation of a vinyl-functionalized DDSQ. nih.govmdpi.com However, the principles of hydrosilylation are central to creating the necessary precursors. For instance, a DDSQ cage structure with Si-H functional groups can be reacted with this compound to attach the epoxy moiety.

Alternatively, a common pathway involves synthesizing a vinyl-functionalized DDSQ first, for example, through a corner capping reaction with dichloromethylvinylsilane. nih.govmdpi.com This vinyl-functionalized DDSQ is then subjected to an epoxidation reaction, similar to the synthesis of this compound itself, to yield the final epoxy-functionalized DEDDSQ. nih.gov These DDSQ-epoxy hybrid materials are incorporated into polymer matrices like polybenzoxazine to improve thermal stability, storage modulus, and dielectric properties. nih.govmdpi.com

The success of hydrosilylation reactions hinges on the use of effective catalysts, typically complexes of transition metals.

Chloroplatinic Acid-Isopropanol (Speier's Catalyst): Discovered in 1957, hexachloroplatinic acid (H₂[PtCl₆]) dissolved in isopropanol was one of the first highly efficient catalysts for hydrosilylation and remains fundamentally important in silicone chemistry. pageplace.delew.ro

Karstedt's Catalyst: This catalyst, a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) as a ligand, is now one of the most widely used catalysts in industrial applications. lew.ro It is highly active, allowing for reactions to occur at low platinum concentrations (5-50 ppm), and is generally easy to handle. heraeus-precious-metals.com It is the catalyst of choice for many silicone curing applications, including the synthesis of epoxy-functionalized silicones. researchgate.netrsc.org

Rhodium Siloxide Complexes: Rhodium-based catalysts are also powerful tools for hydrosilylation, often providing different selectivity compared to platinum catalysts. While less common in industrial silicone curing than platinum, rhodium complexes are valuable in fine chemical synthesis.

The table below summarizes key features of these common catalytic systems.

Catalyst SystemChemical Formula/DescriptionKey AdvantagesCommon Applications
Speier's Catalyst H₂[PtCl₆] in isopropanolHighly efficient, foundational catalystSynthesis of organosilicon compounds
Karstedt's Catalyst Pt₂(dvtms)₃Very high activity, widely used commerciallyCuring of silicone elastomers, synthesis of functional silicones
Rhodium Complexes e.g., [RhCl(PPh₃)₃] (Wilkinson's catalyst)Can offer different regio- and stereoselectivityFine chemical synthesis, preparation of specific vinylsilanes

Optimizing reaction parameters is crucial for achieving high yield, purity, and efficiency in the hydrosilylation of this compound. Key variables include the molar ratio of reactants, reaction temperature, and catalyst concentration. researchgate.net

In the synthesis of a cyclotetrasiloxane modified with this compound, researchers investigated these effects systematically. researchgate.net The findings indicated that optimal conditions involved a reaction temperature of 90°C and a catalyst (Karstedt's) concentration of 8 ppm. The reaction was completed within 4 hours under these parameters. researchgate.net Increasing the temperature or catalyst dosage did not necessarily lead to better results and could promote side reactions. The molar ratio of Si-H groups to vinyl groups is also critical; a slight excess of the vinyl compound can be used to ensure complete consumption of the Si-H groups, but a large excess is avoided to prevent purification challenges.

The table below presents data on the optimization of the synthesis of an epoxy-modified cyclotetrasiloxane (D4H–VCHO). researchgate.net

ParameterValueResulting Epoxy ValueRefractive Index
Catalyst Dosage 8 ppm0.5211.4920
Reaction Temperature 90 °C0.5211.4920
Reaction Time 4 hours0.5211.4920

Stereoselective Synthesis Approaches

The this compound molecule contains multiple stereocenters, leading to the existence of different stereoisomers. wikipedia.org Achieving stereocontrol during its synthesis is a key goal for applications in asymmetric synthesis. The epoxidation of the cyclic double bond in 4-vinylcyclohexene can be influenced by the choice of reagents and catalysts to favor the formation of a specific diastereomer or enantiomer.

While the standard epoxidation with reagents like m-CPBA already exhibits stereoselectivity, more advanced methods can achieve higher levels of control. guidechem.com Asymmetric epoxidation techniques, such as the Sharpless epoxidation for allylic alcohols or Jacobsen-Katsuki epoxidation for unfunctionalized olefins, represent powerful strategies in organic synthesis. Although not directly applied to 4-vinylcyclohexene (as it's not an allylic alcohol), analogous chiral catalyst systems can be designed to achieve enantioselective epoxidation of the cyclic olefin, yielding optically enriched this compound. The development of such stereoselective routes is crucial for its use as a chiral building block in the synthesis of complex molecules. acs.org

Enantioselective Epoxidation

The enantioselective epoxidation of 4-vinylcyclohexene is a crucial step in obtaining chiral this compound. This transformation involves the selective oxidation of the cyclohexene (B86901) double bond over the vinyl group, with control over the facial selectivity to yield a preponderance of one enantiomer. Various catalytic systems have been developed for asymmetric epoxidation, with chiral metal-salen complexes and other methodologies demonstrating notable success with a range of olefinic substrates.

One of the most prominent methods for the enantioselective epoxidation of unfunctionalized olefins is the Jacobsen-Katsuki epoxidation. wikipedia.org This reaction typically utilizes a chiral manganese(III)-salen complex as the catalyst and a stoichiometric oxidant such as sodium hypochlorite (bleach). wikipedia.orgorganic-chemistry.org The C2 symmetric salen ligand creates a chiral environment around the manganese center, which directs the oxygen atom transfer to one face of the alkene, leading to the formation of an enantioenriched epoxide. wikipedia.org The degree of enantioselectivity is influenced by factors such as the structure of the alkene, the specific salen ligand used, and the reaction temperature. wikipedia.org For cis-disubstituted alkenes, in particular, high enantiomeric excesses (ee) are often achieved. organic-chemistry.orgorganic-chemistry.org

While specific data for the enantioselective epoxidation of 4-vinylcyclohexene using Jacobsen's catalyst is not extensively detailed in readily available literature, the general principles of this methodology suggest its applicability. The catalyst's effectiveness has been demonstrated for a variety of cyclic and acyclic cis-1,2-disubstituted alkenes, often yielding ee values exceeding 90%. wikipedia.orgorganic-chemistry.org

Below is a representative table illustrating the potential application of chiral salen complexes in the enantioselective epoxidation of olefins, which can be extrapolated to 4-vinylcyclohexene.

Table 1: Illustrative Enantioselective Epoxidation of Olefins using Chiral Mn(III)-Salen Catalysts

Olefin SubstrateCatalystOxidantSolventTemperature (°C)Enantiomeric Excess (ee) (%)
cis-β-Methylstyrene(R,R)-Jacobsen's Catalystm-CPBADichloromethane-7892
1,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystNaOClDichloromethane097
Indene(R,R)-Jacobsen's CatalystNaOClDichloromethane088

This table presents data for analogous substrates to illustrate the potential effectiveness of the Jacobsen-Katsuki epoxidation for 4-vinylcyclohexene.

Stereocontrol in Ring-Opening Reactions for Derivatization

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted cyclohexane derivatives. The stereochemical outcome of this ring-opening reaction is of paramount importance for the synthesis of complex target molecules with defined stereochemistry. The reaction typically proceeds via an S_N_2 mechanism, resulting in the inversion of configuration at the carbon atom attacked by the nucleophile. This leads to the formation of trans-disubstituted products where the nucleophile and the newly formed hydroxyl group are on opposite faces of the cyclohexane ring. chemistrysteps.com

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom of the epoxide. In the case of this compound, both epoxide carbons are secondary, suggesting that a mixture of regioisomers could be formed in the absence of other directing effects.

A variety of nucleophiles can be employed for the ring-opening of epoxides, leading to a diverse range of functionalized derivatives. For instance, the reaction with amines or azides provides access to valuable β-amino alcohols or β-azido alcohols, which are important precursors for the synthesis of pharmaceuticals and other biologically active compounds. rroij.comutwente.nl The synthesis of these compounds often proceeds with high regioselectivity and complete anti-stereoselectivity. rroij.com

The following table summarizes the expected stereochemical outcomes and products from the stereocontrolled ring-opening of cis-1,2-Epoxy-4-vinylcyclohexane with various nucleophiles.

Table 2: Stereocontrolled Ring-Opening of cis-1,2-Epoxy-4-vinylcyclohexane

NucleophileReagentSolventExpected Major Product (Stereochemistry)
Azide (B81097)Sodium Azide (NaN₃)Aqueous or organictrans-2-Azido-4-vinylcyclohexan-1-ol
AmineAmmonia (NH₃) or Primary/Secondary AmineAlcoholtrans-2-Amino-4-vinylcyclohexan-1-ol
ThiolThiophenol (PhSH)Basetrans-2-(Phenylthio)-4-vinylcyclohexan-1-ol
CyanideSodium Cyanide (NaCN)Aqueous alcoholtrans-2-Cyano-4-vinylcyclohexan-1-ol

This table illustrates the expected products based on the general principles of S_N_2-mediated epoxide ring-opening reactions.

The synthesis of chiral β-amino alcohols from epoxides is a particularly well-studied transformation due to the prevalence of this structural motif in natural products and pharmaceuticals. rroij.com The reaction of an epoxide with an amine, often catalyzed by a Lewis acid or under solvent-free conditions, typically yields the corresponding β-amino alcohol with high regioselectivity and stereospecificity. rsc.orgscielo.org.mx For cyclic epoxides, this results in the exclusive formation of the trans-amino alcohol. rroij.com

Reactivity and Mechanistic Studies of 1,2 Epoxy 4 Vinylcyclohexane

Epoxide Ring-Opening Reactions of 1,2-Epoxy-4-vinylcyclohexane

The strained three-membered ring of this compound makes it susceptible to various ring-opening reactions, a characteristic feature of epoxides. smolecule.compolymerinnovationblog.com This reactivity is driven by the relief of ring strain, which is approximately 13 kcal/mol. masterorganicchemistry.com The presence of both an epoxide and a vinyl group within the same molecule allows for a diverse range of chemical transformations. guidechem.com Ring-opening can be initiated by either nucleophiles under basic or neutral conditions or by electrophiles under acidic conditions.

Nucleophilic Ring Opening with Alcohols

The reaction of this compound with alcohols, or alcoholysis, proceeds through a nucleophilic attack by the alcohol on one of the epoxide's carbon atoms. This reaction can be catalyzed by either acid or base.

Under basic conditions, the reaction follows a typical S(_N)2 mechanism. The alkoxide, a potent nucleophile, attacks the less sterically hindered carbon of the epoxide ring. libretexts.orglibretexts.org This results in an inversion of stereochemistry at the site of attack. The initial product is an alkoxide, which is subsequently protonated by the alcohol solvent to yield a neutral 2-alkoxy alcohol. masterorganicchemistry.com

In acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile and creating a good leaving group. libretexts.orgucalgary.ca The alcohol, a weaker nucleophile, then attacks. The regioselectivity of this attack depends on the substitution pattern of the epoxide. For a secondary epoxide carbon like in this compound, the reaction has significant S(_N)1 character, where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge. libretexts.orglibretexts.org

Table 1: Regioselectivity in Alcoholysis of an Asymmetric Epoxide
CatalystReaction ConditionNucleophileSite of AttackMajor ProductMechanism Character
Base (e.g., NaOCH₃)Basic MethanolCH₃O⁻Less substituted carbonProduct BS(_N)2
Acid (e.g., H₂SO₄)Acidic MethanolCH₃OHMore substituted carbonProduct AS(_N)1-like

Data derived from general principles of epoxide ring-opening reactions. libretexts.orglibretexts.org

Nucleophilic Ring Opening with Amines

Amines, being effective nucleophiles, readily open the epoxide ring of this compound. This reaction, known as aminolysis, is fundamental in the curing of epoxy resins. polymerinnovationblog.comresearchgate.net The reaction typically proceeds via an S(_N)2 mechanism where the amine's lone pair of electrons attacks one of the electrophilic carbons of the epoxide. polymerinnovationblog.com

The primary amine attacks the epoxide, leading to the formation of a secondary amine and a hydroxyl group. researchgate.net This newly formed secondary amine can then react with another epoxide molecule, ultimately leading to cross-linked polymer chains. polymerinnovationblog.com The regioselectivity of the initial attack favors the less sterically hindered carbon atom of the epoxide ring. libretexts.org

The reaction mechanism involves the nucleophilic attack of the amine on an epoxide carbon, which breaks the C-O bond and opens the ring. The resulting alkoxide is then protonated to form a hydroxyl group, yielding a β-amino alcohol. polymerinnovationblog.com

Acid-Catalyzed Ring Opening Mechanisms (S(_N)1-like vs. S(_N)2-like Character)

Acid-catalyzed ring-opening of epoxides is a process that exhibits characteristics of both S(_N)1 and S(_N)2 mechanisms. stackexchange.comopenstax.org The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons and creates a better leaving group. libretexts.orgucalgary.ca

The subsequent nucleophilic attack can occur at either the more substituted or less substituted carbon, and the outcome is influenced by the stability of the potential carbocation-like transition state.

S(_N)2-like character : When both epoxide carbons are primary or secondary, the nucleophile tends to attack the less substituted carbon, a hallmark of an S(_N)2 reaction. This pathway is favored to minimize steric hindrance. libretexts.orgyoutube.com

S(_N)1-like character : If one of the epoxide carbons is tertiary, the nucleophilic attack preferentially occurs at this more substituted carbon. libretexts.orgopenstax.org This is because the transition state has significant carbocation character, and the positive charge is better stabilized on the more substituted carbon. libretexts.orgopenstax.org

For this compound, where the epoxide carbons are both secondary, the reaction pathway is a hybrid. The transition state involves the C-O bond beginning to break before the nucleophile fully attacks, leading to a buildup of partial positive charge. libretexts.org While the attack generally occurs at the more substituted carbon due to electronic stabilization, a mixture of products can often result. libretexts.org This mechanism is described as being midway between the S(_N)1 and S(_N)2 extremes. stackexchange.comopenstax.org

Base-Catalyzed Ring Opening Mechanisms

Under basic conditions, the ring-opening of this compound proceeds through a classic S(_N)2 mechanism. libretexts.orgyoutube.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated beforehand, making it a poor leaving group (an alkoxide). libretexts.org Consequently, a strong nucleophile is required to "push" the ring open. libretexts.orglibretexts.org

The reaction is initiated by the direct attack of a potent nucleophile (e.g., hydroxide (B78521), alkoxide, or amine) on one of the epoxide carbons. masterorganicchemistry.comyoutube.com Key characteristics of this mechanism include:

Regioselectivity : The nucleophile attacks the less sterically hindered carbon atom. polymerinnovationblog.commasterorganicchemistry.comyoutube.com

Stereochemistry : The attack occurs from the backside relative to the C-O bond, resulting in an inversion of configuration at the carbon center that is attacked. masterorganicchemistry.com

Kinetics : The reaction rate is dependent on the concentration of both the epoxide and the nucleophile.

The high degree of ring strain in the epoxide is a significant driving force for this reaction, allowing it to proceed even with a poor leaving group. libretexts.org

Regioselectivity and Stereochemical Outcomes in Ring-Opening

The regioselectivity and stereochemistry of the ring-opening of this compound are dictated by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.

Regioselectivity :

Acidic Conditions : The nucleophile attacks the more substituted carbon of the epoxide. This is because the transition state has S(_N)1 character, and the partial positive charge is better stabilized at the more substituted position. smolecule.comlibretexts.org

Basic Conditions : The nucleophile attacks the less substituted (less sterically hindered) carbon. This is a typical outcome for an S(_N)2 reaction. libretexts.orgyoutube.com

Stereochemistry : The ring-opening of epoxides is a stereospecific reaction. The nucleophilic attack, whether under acidic or basic conditions, occurs via a backside attack, leading to an inversion of stereochemistry at the point of attack. ucalgary.cachemistrysteps.com This results in the formation of products with a trans or anti configuration. For cyclic epoxides like this compound, this leads to the formation of trans-diaxial products when the cyclohexane (B81311) ring is in a chair conformation. youtube.com

Table 2: Summary of Regio- and Stereochemical Outcomes
ConditionSite of Nucleophilic AttackStereochemistry of ProductMechanistic Pathway
Acid-CatalyzedMore substituted carbontrans (Anti-addition)S(_N)1-like
Base-CatalyzedLess substituted carbontrans (Anti-addition)S(_N)2

This table summarizes the general outcomes for asymmetric epoxides. libretexts.orglibretexts.orgchemistrysteps.com

Formation of Diols and Halohydrins

Diol Formation : this compound can be converted to the corresponding 1,2-diol (4-vinylcyclohexane-1,2-diol) through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of aqueous acid, the epoxide is protonated, followed by a backside attack of water at the more substituted carbon. The result is a trans-1,2-diol. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion attacks the less substituted carbon in an S(_N)2 fashion, which after protonation of the resulting alkoxide, also yields a 1,2-diol. libretexts.org The stereochemical outcome is also trans. libretexts.org

Halohydrin Formation : The reaction of this compound with anhydrous hydrogen halides (HX) leads to the formation of a halohydrin. libretexts.orgopenstax.org This reaction proceeds under acidic conditions. The epoxide oxygen is protonated, and the halide ion then acts as the nucleophile. The regioselectivity follows the principles of acid-catalyzed opening, with the halide attacking the more substituted carbon atom. libretexts.orgopenstax.org The stereochemistry of the product is trans, with the halogen and the hydroxyl group on opposite sides of the ring. openstax.orglibretexts.org

Alternatively, halohydrins can be used to synthesize epoxides. Treatment of a halohydrin with a base results in an intramolecular S(_N)2 reaction, where the deprotonated hydroxyl group displaces the adjacent halide to form the epoxide ring. youtube.commasterorganicchemistry.com

Reactions of the Vinyl Group

The exocyclic double bond of the vinyl group serves as a key site for addition reactions, most notably for polymerization and post-polymerization functionalization.

The vinyl group of this compound can undergo free-radical polymerization, a common method for producing polymers from vinyl monomers. wikipedia.org This process proceeds via a chain reaction mechanism involving three main stages: initiation, propagation, and termination. researchgate.netmasterorganicchemistry.com The reaction is typically initiated by the thermal decomposition of an initiator, such as an azo compound or peroxide, to generate free radicals. wikipedia.org

Initiation: The process begins when an initiator molecule (I) decomposes to form two free radicals (R•). This radical then adds to the vinyl group of the monomer (M), forming a new, larger radical.

I → 2R•

R• + M → RM•

Propagation: The newly formed monomer radical (RM•) rapidly adds to another monomer molecule, extending the polymer chain. This step repeats sequentially, leading to the growth of a long polymer chain. researchgate.net

RM• + M → RMM• → RMn•

Termination: The growth of polymer chains ceases through termination reactions. This typically occurs via two mechanisms: combination, where two growing radical chains join to form a single polymer chain, or disproportionation, which involves the transfer of a hydrogen atom from one radical chain to another, resulting in two separate polymer molecules. masterorganicchemistry.com

In the case of this compound, free-radical initiation is highly selective for the vinyl double bond, leaving the epoxide ring intact. This selectivity is crucial as it produces a linear polymer with pendant epoxy groups along the backbone. These reactive epoxy groups are then available for subsequent cross-linking or functionalization reactions. Studies on the parent olefin, 4-vinylcyclohexene (B86511), have shown that alkyl radicals readily add to the vinyl double bond, supporting the feasibility of this polymerization pathway. cdnsciencepub.com

Table 1: General Conditions for Free-Radical Polymerization of Vinyl Monomers

ParameterTypical ConditionsPurpose
Initiator AIBN (Azobisisobutyronitrile), Benzoyl PeroxideGenerates initial free radicals upon heating.
Temperature 60-90 °CInduces thermal decomposition of the initiator.
Solvent Toluene, DichloromethaneSolubilizes monomer and polymer; helps control viscosity.
Monomer Conc. 1-5 MAffects polymerization rate and final molecular weight.

Polymers synthesized to retain pendant vinyl groups can be efficiently modified using the thiol-ene "click" reaction. This reaction is valued for its high efficiency, lack of side products, and ability to proceed under mild conditions, often initiated by light. researchgate.net The process involves the radical-mediated addition of a thiol (R-SH) across the vinyl double bond.

The mechanism is a radical chain reaction:

Initiation: A photoinitiator generates a radical, which then abstracts a hydrogen atom from a thiol molecule to create a thiyl radical (RS•).

Propagation: The thiyl radical adds to the vinyl group on the polymer side chain, forming a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and completing the addition of the functional group to the polymer. nsf.gov

This method allows for the quantitative introduction of a wide array of functionalities onto the polymer backbone, depending on the structure of the thiol used. rsc.org For a polymer derived from this compound (where the epoxy group was reacted first, leaving pendant vinyl groups), this technique would enable precise control over the final properties of the material. For instance, using thiols with hydroxyl, carboxyl, or alkyl groups can tune the polymer's polarity, solubility, and thermal properties. researchgate.netnsf.gov

Table 2: Examples of Functional Groups Introduced via Thiol-Ene Reactions

Thiol ReagentFunctional Group (R)Potential Property Change
2-Mercaptoethanol-CH₂CH₂OHIncreased hydrophilicity, potential for H-bonding
3-Mercaptopropionic acid-CH₂CH₂COOHIntroduction of acidic sites, pH-responsiveness
1-Dodecanethiol-(CH₂)₁₁CH₃Increased hydrophobicity, lower glass transition temp.
(3-Mercaptopropyl)trimethoxysilane-(CH₂)₃Si(OCH₃)₃Ability to graft onto inorganic surfaces (e.g., silica)

Retro Diels-Alder Reactions

The cyclohexene (B86901) ring of this compound is structurally a Diels-Alder adduct. The reverse of the Diels-Alder reaction, known as the retro-Diels-Alder (rDA) reaction, can occur under thermal conditions. wikipedia.orgwikipedia.org This pericyclic reaction involves the concerted cleavage of two sigma bonds, resulting in the formation of a conjugated diene and a dienophile. wikipedia.orgresearchgate.net

For this compound, the rDA reaction would involve the fragmentation of the six-membered ring. The reaction is driven by an increase in entropy and becomes favorable at elevated temperatures. masterorganicchemistry.comwikipedia.org The specific products of the rDA reaction of this compound would be 1,3-butadiene and 2,3-epoxy-1-propenal (acrolein oxide), although the latter is a highly reactive species. The cleavage of cyclohexene itself to butadiene and ethene requires temperatures exceeding 800 K, but the presence of substituents can lower the required temperature. wikipedia.org The reaction proceeds through a single, cyclic transition state without the formation of intermediates. wikipedia.org

This reactivity is generally considered a decomposition pathway for this specific molecule under high-temperature processing conditions, rather than a synthetic tool.

Integrated Reactivity of Both Functional Groups

The presence of two distinct reactive sites in this compound allows for complex and controlled polymerization strategies. The reactivity of each group can be selectively addressed based on the choice of reaction conditions, particularly the type of initiator used. nagaseamerica.com

Radical Initiation: As discussed, free-radical initiators selectively polymerize the vinyl group, yielding a thermoplastic polymer with pendant epoxy functionalities. This linear polymer, poly(4-vinylcyclohexene oxide), can be used as a macro-initiator or cross-linked in a subsequent step through reactions of the epoxy ring (e.g., with amines or anhydrides).

Cationic Initiation: Cationic initiators, such as Brønsted acids or Lewis acids (e.g., BF₃OEt₂), can initiate the polymerization of both the vinyl group and the epoxy group (via cationic ring-opening polymerization). epa.gov The simultaneous polymerization of both groups can lead to the formation of a cross-linked, thermoset network. However, by carefully selecting the initiator and reaction conditions, it is possible to achieve selective polymerization. For instance, studies on analogous monomers with both vinyl and epoxy functionalities have demonstrated that certain initiating systems can selectively polymerize one group while leaving the other intact. u-fukui.ac.jp The high reactivity of epoxides towards cationic ring-opening often makes it the preferred pathway. osaka-u.ac.jp

This dual reactivity allows this compound to be used as a versatile building block for various polymer architectures, including linear polymers with reactive side-chains, cross-linked networks, and graft copolymers.

Table 3: Reactivity of Functional Groups under Different Initiation Conditions

Initiator TypeTarget Functional GroupResulting Polymer Structure
Radical (e.g., AIBN) Vinyl GroupLinear polymer with pendant epoxy groups
Cationic (e.g., BF₃OEt₂) Epoxy Group (primarily) and Vinyl GroupCross-linked network or polymer with ring-opened units
Anionic Epoxy GroupLinear polymer via ring-opening, vinyl group preserved

Polymerization Science and Applications

Homopolymerization of 1,2-Epoxy-4-vinylcyclohexane

The homopolymerization of this compound primarily proceeds through the opening of the strained epoxide ring, a reaction driven by the relief of bond-angle strain wikipedia.org. This process can be initiated by different mechanisms, leading to the formation of polyethers with pendant vinyl groups that can be used for subsequent crosslinking reactions guidechem.com.

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminus of a polymer chain attacks a cyclic monomer, resulting in a longer polymer wikipedia.org. This process can be initiated by cationic, anionic, or radical species wikipedia.org. For epoxides like this compound, cationic and anionic mechanisms are most common.

Cationic Ring-Opening Polymerization (CROP) Cationic polymerization of epoxides is initiated by electrophilic agents, such as protonic acids or Lewis acids, which can be generated by thermal or photochemical means youtube.com. The process involves the protonation or coordination of the initiator to the oxygen atom of the epoxide ring, creating an activated, positively charged oxonium ion. This active center is then susceptible to nucleophilic attack by another monomer molecule. The propagation step continues as the new terminal epoxide unit is activated, and the chain grows mdpi.com. The polymerization proceeds via either an SN1 or SN2 mechanism at the active chain end mdpi.com. Cationic polymerization is a key mechanism in the UV curing of epoxy resins researchgate.net.

Anionic Ring-Opening Polymerization (AROP) Anionic ring-opening polymerization is initiated by nucleophilic reagents, such as alkoxides or hydroxides wikipedia.orgyoutube.com. The initiator attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide anion as the active center. This new nucleophile then attacks another monomer molecule, propagating the polymer chain youtube.com. This mechanism is particularly effective for monomers with three-membered ring structures like epoxides wikipedia.orgnih.gov. A coordination anionic ring-opening mechanism has been specifically reported for the copolymerization of this compound, catalyzed by transition-metal triflates acs.org.

Polymerization TypeInitiator TypeActive CenterPropagation Mechanism
Cationic ROPElectrophilic (e.g., H+, Lewis Acids)Oxonium IonNucleophilic attack by monomer on the activated chain end
Anionic ROPNucleophilic (e.g., RO-, OH-)Alkoxide AnionNucleophilic attack by the active chain end on a monomer

Polymerization can be initiated by high-energy radiation, such as gamma rays or electron beams ichtj.waw.pliaea.org. This process generates reactive species, including ions and free radicals, within the monomer system, which then initiate polymerization ichtj.waw.pl. Radiation-induced polymerization can be performed at any temperature and in any phase (liquid or solid) without the need for catalysts iaea.org. For epoxides, the cationic mechanism often plays a significant role, especially at lower temperatures mdpi.com. The irradiation of the monomer can lead to the formation of cationic species that initiate the ring-opening polymerization of the epoxide group. This technique allows for spatial control, as seen in electron beam lithography, where the polymerization of epoxy resins can be patterned mdpi.com.

Photopolymerization, specifically UV-induced cationic polymerization, is a widely used method for curing epoxy resins due to its resistance to oxygen inhibition and low shrinkage researchgate.net. This process utilizes photoinitiators that, upon exposure to UV light, generate a strong acid. This photogenerated acid then initiates the cationic ring-opening polymerization of the epoxide monomer researchgate.net. This compound has been used to prepare novel 3D printing resins through this UV cationic-curing process researchgate.net. The reaction is typically rapid and allows for the formation of highly cross-linked networks if multifunctional monomers are present.

The characterization of polymers derived from this compound is crucial for understanding their properties and potential applications. Standard techniques are employed to determine the structural and physical characteristics of the resulting polyethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the structure of the polymer, verifying that the polymerization occurred through the epoxide ring while leaving the vinyl group intact.

Gel Permeation Chromatography (GPC) : GPC is a standard method for determining the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer. This provides information about the average chain length and the distribution of chain lengths in the sample acs.org.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry : This technique can be used to provide detailed information about the polymer structure and end groups acs.org.

Viscometry : The viscosity of the polymer, either in solution or in the melt, is a key property that relates to its molecular weight and processability. It is often measured to assess the suitability of the polymer for applications such as coatings and adhesives.

Below is a table summarizing typical characterization data for polymers synthesized via ring-opening copolymerization, which employs similar analytical techniques.

Characterization TechniqueInformation ObtainedTypical Findings for Epoxide Polymers
NMR SpectroscopyPolymer structure, monomer conversionConfirmation of polyester (B1180765) formation, high monomer conversion acs.org
Gel Permeation Chromatography (GPC)Molecular weight (Mn, Mw), Polydispersity Index (PDI)Controlled molecular weights, varying PDI depending on catalyst acs.orgacs.org
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg)Tg can be substantially increased after cross-linking rug.nl

Copolymerization Strategies

The presence of two distinct functional groups allows this compound to be a valuable comonomer. Copolymerization can proceed through either the epoxide or the vinyl group, but strategies often focus on the ring-opening of the epoxide, which introduces pendant vinyl groups along the polymer backbone. These vinyl groups are available for subsequent reactions, such as cross-linking guidechem.com.

This compound can be copolymerized with other epoxides, such as ethylene (B1197577) oxide or cyclohexene (B86901) oxide, to produce unsaturated polyethers or polyglycols guidechem.comsmolecule.com. This strategy allows for the precise introduction of vinyl functionality into the polymer chain. The resulting copolymers combine the properties of the parent polyether with the reactivity of the pendant vinyl groups. These unsaturated polymers can serve as precursors for cross-linked resins, which are valuable in coatings, adhesives, and composite materials sigmaaldrich.comsmolecule.com. For example, the copolymerization of this compound with CO2 can produce polycarbonates with pending vinyl groups that can be cross-linked to increase the material's glass transition temperature and chemical resistance rug.nl.

Copolymerization with Carbon Dioxide (CO₂)

The copolymerization of this compound with carbon dioxide represents a significant advancement in sustainable polymer chemistry, utilizing CO₂ as a renewable C1 feedstock to produce aliphatic polycarbonates. This process is of particular interest due to the potential for creating polymers with unique functionalities stemming from the vinyl group.

The reaction between this compound and CO₂ proceeds via a ring-opening copolymerization (ROCOP) mechanism. This process is characterized by the alternating insertion of the epoxide and carbon dioxide monomers into the growing polymer chain. The catalytic cycle generally involves the activation of the epoxide ring by a Lewis acidic metal center. A nucleophilic attack then opens the epoxide ring, forming a metal alkoxide intermediate. This intermediate subsequently reacts with CO₂, inserting it to form a metal carbonate. The cycle continues with the coordination and ring-opening of another epoxide molecule by the carbonate, thus propagating the polycarbonate chain. This alternating sequence is crucial for achieving a high incorporation of CO₂ into the polymer backbone.

A variety of catalytic systems have been developed to effectively mediate the copolymerization of this compound and CO₂. These catalysts are critical in controlling the selectivity, activity, and properties of the resulting polymer.

Zinc-based systems : A binary catalyst system of zinc dichloride (ZnCl₂) and tetrabutylammonium (B224687) iodide (nBu₄NI) has been shown to facilitate the coupling reaction of 1,2-epoxy-4-cyclohexene with CO₂ researchgate.net. Ammonium (B1175870) zincates, with the general formula [TBA]₂[ZnX₄] (where TBA is tetrabutylammonium), have also been reported as effective catalysts for the cycloaddition of CO₂ to epoxides under mild conditions, including room temperature and atmospheric pressure tum.dequb.ac.uknih.gov.

(salen)CrX Complexes : Chromium salen complexes, often used with a cocatalyst, are highly effective for the copolymerization of epoxides and CO₂. These systems can produce completely alternating copolymers of 1,2-epoxy-4-cyclohexene and carbon dioxide researchgate.net. The choice of cocatalyst can significantly enhance the rate of copolymer production researchgate.net.

Ammonium Zincates : These catalysts are particularly noted for their performance under mild reaction conditions. For instance, [TBA]₂[ZnBr₄] has demonstrated high activity for the synthesis of cyclic carbonates from epoxides and CO₂ at room temperature and atmospheric or slightly elevated pressures tum.dequb.ac.uknih.gov.

Iron Pyridylamino-bis(phenolate) Complexes : These iron-based catalysts have been employed for the reaction of CO₂ with various epoxides, including this compound. A key advantage of these systems is the ability to control the selectivity between the formation of cyclic carbonates and polycarbonates researchgate.net. Dinuclear iron(III) complexes have also shown superior catalytic activity for CHO/CO₂ copolymerization, producing perfectly alternating poly(cyclohexene carbonate) even at low CO₂ pressures tcichemicals.com.

Table 1: Overview of Catalytic Systems for this compound and CO₂ Copolymerization

Catalyst SystemKey FeaturesPrimary Product(s)References
ZnCl₂/nBu₄NIBinary catalyst systemCyclic Carbonate / Polycarbonate researchgate.net
(salen)CrXOften requires a cocatalyst; enables alternating copolymerizationPolycarbonate researchgate.netresearchgate.net
Ammonium Zincates ([TBA]₂[ZnX₄])Active under mild conditions (room temperature, atmospheric pressure)Cyclic Carbonate tum.dequb.ac.uknih.gov
Iron Pyridylamino-bis(phenolate) ComplexesAllows for selectivity control between cyclic and polymeric productsCyclic Carbonate or Polycarbonate researchgate.net

The competition between the formation of cyclic vinylcyclohexene (B1617736) carbonate and poly(vinylcyclohexene carbonate) is a critical aspect of the copolymerization of this compound and CO₂. The selectivity of this reaction can be steered by several factors:

Catalyst Design : The structure of the catalyst plays a pivotal role. For instance, certain iron pyridylamino-bis(phenolate) complexes can be tuned to selectively produce either the cyclic carbonate or the polycarbonate researchgate.net. Similarly, the choice between different (salen)CrX and zinc-based catalysts can influence the product distribution researchgate.net.

Reaction Temperature : Temperature is a key thermodynamic parameter. The formation of cyclic carbonates is generally the thermodynamically favored pathway, and thus higher reaction temperatures often promote their formation. Conversely, lower temperatures can favor the kinetically controlled formation of the polycarbonate.

Cocatalyst : The presence and nature of a cocatalyst can also impact selectivity. Some systems may favor polymerization in the presence of a specific cocatalyst, while its absence or the use of a different one might lead to the cyclic adduct.

This ability to selectively synthesize either the five-membered cyclic carbonate or the long-chain polymer from the same set of monomers is highly advantageous, as both products have distinct and valuable applications.

The vinyl group on the cyclohexane (B81311) ring of poly(vinylcyclohexene carbonate) serves as a versatile handle for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. A prominent method for this functionalization is the thiol-ene click reaction .

This reaction involves the addition of a thiol compound across the vinyl double bond, typically initiated by a radical source or UV light. This process is highly efficient and allows for the introduction of a wide array of functional groups. For example, the reaction of the hydrophobic poly(vinylcyclohexene carbonate) with thioglycolic acid results in an amphiphilic copolymer. Subsequent deprotonation of the carboxylic acid groups with ammonium hydroxide (B78521) can yield a water-soluble polymeric material researchgate.net. This approach opens up possibilities for applications in areas such as drug delivery and smart materials. Furthermore, this functionalization can be used to prepare cationic poly(vinylcyclohexene carbonates) rsc.org.

To further modify the properties of CO₂-based polycarbonates, this compound (VCHO) can be incorporated as a third monomer in a terpolymerization reaction with other epoxides, such as propylene (B89431) oxide (PO), and CO₂. These terpolymerizations have been successfully catalyzed by cobalt(III) salen-type complexes researchgate.net.

The resulting terpolymers exhibit a single glass-transition temperature (Tg) that can be adjusted by varying the content of the vinylcyclohexene carbonate (VCHC) units in the polymer chain researchgate.net. This allows for fine-tuning of the thermal properties of the material. The reactivity ratios in these terpolymerizations indicate how the different epoxides are incorporated into the polymer chain. For the terpolymerization of PO, a vinyl oxide (VIO), and CO₂, the reactivity ratios were found to be rPO = 3.74 and rVIO = 0.224 at 25 °C, suggesting a preference for the incorporation of propylene oxide researchgate.netrsc.org. The presence of propylene oxide can also activate 2-vinyloxirane for incorporation into the polymer chain and inhibit the formation of cyclic carbonate during the terpolymerization process researchgate.net.

Table 2: Glass Transition Temperatures (Tg) of VCHO/PO/CO₂ Terpolymers

VCHC Unit Content (mol%)Adjustable Glass Transition Temperature (Tg)Reference
VariableTg (°C) = 64 * FVinyl + 39 (where FVinyl is the mole fraction of VCHC) researchgate.net

Copolymerization with Other Monomers

Beyond its copolymerization with carbon dioxide, this compound (referred to as 4-vinylcyclohexene (B86511) dioxide in some literature) can be copolymerized with other monoepoxides to create polymers with improved properties. For instance, it has been shown that copolymerizing 4-vinylcyclohexene dioxide with monoepoxides like propylene oxide or styrene (B11656) oxide can lead to linear thermoplastic copolymers with enhanced flexibility, which is particularly beneficial for applications such as coatings and films google.com.

This process typically involves the slow addition of a dilute solution of a catalyst, such as boron trifluoride in a solvent mixture, to a mixture of the two epoxides at controlled temperatures (e.g., 0°C to 40°C). The resulting linear copolymers contain units from both epoxides and possess residual epoxide rings from the 4-vinylcyclohexene dioxide, which allows for subsequent cross-linking upon heat treatment in the presence of an acidic material google.com.

Copolymerization with Lactones

The copolymerization of this compound with lactones, such as ε-caprolactone, is a key method for producing biodegradable polyesters with pendant functional groups. This process typically proceeds via ring-opening polymerization (ROP), where the epoxide or lactone ring is opened to form a linear polymer chain. The vinyl group of the epoxy monomer can be preserved during this process, allowing for further functionalization of the resulting copolymer.

Research into the ROP of ε-caprolactone has shown that various catalysts can be employed to control the polymerization and the resulting polymer's properties. While direct copolymerization studies with this compound are specific, the principles of lactone ROP are applicable. For instance, metal-based catalysts are often used to initiate the polymerization. The mechanism generally involves the coordination of the catalyst to the carbonyl group of the lactone, followed by nucleophilic attack and ring-opening.

The incorporation of this compound into a polyester backbone introduces pendant vinyl groups, which can be used for subsequent cross-linking or grafting reactions. This allows for the creation of functional materials with tunable mechanical and thermal properties.

Table 1: Representative Catalysts in Ring-Opening Polymerization of Lactones

Catalyst TypeExampleKey Features
Metal AlkoxidesTin(II) octoateCommonly used, provides good control over molecular weight.
Metal HalidesFerric chloride (FeCl₃)Can be used with an initiator like benzyl (B1604629) alcohol. frontiersin.org
Organocatalysts1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Metal-free alternative, promotes living polymerization.
Zinc Complexes2,6-Bis(amino)phenol zinc complexEfficient for the ROP of δ-valerolactone and ε-caprolactone. researchgate.net
Copolymerization with Anhydrides

The reaction of epoxides with cyclic anhydrides is a well-established route to producing polyesters. The alternating copolymerization of this compound with various anhydrides, such as phthalic anhydride (B1165640) or succinic anhydride, can yield polyesters with a regular structure. This ring-opening copolymerization (ROCOP) process allows for the precise synthesis of polyesters with diverse repeating units.

The choice of catalyst is crucial in controlling the selectivity of the copolymerization, favoring the alternating insertion of epoxide and anhydride monomers over homopolymerization of the epoxide. Various catalyst systems, including metal complexes and tertiary amines, have been investigated for this purpose. For example, aluminum complexes have been shown to be effective catalysts for the ROCOP of epoxides and anhydrides. fishersci.ca

The resulting polyesters from the copolymerization of this compound and anhydrides possess pendant vinyl groups along the polymer chain. These functional groups can be utilized for post-polymerization modifications, such as cross-linking to form thermosetting materials or for grafting other polymer chains.

Table 2: Catalyst Systems for Epoxide-Anhydride Copolymerization

Catalyst SystemMonomersKey Findings
Aluminum ComplexesCyclohexene oxide, Succinic anhydrideCatalyze the ring-opening copolymerization to form polyester materials. fishersci.ca
Tertiary Amines (e.g., 4-Dimethylaminopyridine)Epoxy-terminated PEG, Phthalic anhydrideEffective in producing graft polyesters with relatively high molecular weight. capes.gov.br
Zinc Chloride/n-Butylammonium Iodide1,2-Epoxy-4-cyclohexene, Carbon DioxideProvides cyclic carbonates or alternating copolymers depending on the catalyst. researchgate.net
Chemoselective Polymerizations from Monomer Mixtures

The presence of both an epoxide and a vinyl group in this compound allows for chemoselective polymerization, where one functional group is preferentially polymerized while the other remains intact. This selectivity is highly dependent on the choice of catalyst and polymerization conditions. For instance, certain catalysts can selectively initiate the ring-opening polymerization of the epoxide ring, leaving the vinyl group available for subsequent reactions.

Recent research has highlighted the concept of "chemoselective polymerization control," where the catalyst's active center can be switched to selectively polymerize different monomers from a mixture. This approach can be applied to mixtures containing this compound and other monomers like lactones or carbon dioxide. The nature of the catalyst's chain end group can determine which monomer is incorporated into the growing polymer chain. nih.gov

This level of control is highly valuable for creating complex polymer architectures, such as block copolymers, from a one-pot reaction. For example, a catalyst might first mediate the ring-opening copolymerization of the epoxide with CO₂, and then, upon a stimulus, switch to catalyze the ring-opening polymerization of a lactone. nih.gov

Copolymerization with Vinyl Monomers (e.g., Isobutylene (B52900), Ethylene, Propylene)

The vinyl group of this compound can participate in copolymerization with various vinyl monomers, including isobutylene, ethylene, and propylene. This allows for the incorporation of the epoxy functionality into polyolefin backbones, leading to materials with modified properties such as improved adhesion and compatibility with other materials.

Cationic polymerization is a common method for polymerizing vinyl monomers like isobutylene. mdpi.comnih.govresearchgate.net In the copolymerization of this compound with isobutylene, a Lewis acid co-initiator is typically used to generate a carbocationic active center from an initiator. This active center then propagates by adding to the double bond of the monomers.

The mechanism involves the formation of a growing polymer chain with a carbocationic end. This chain end can add to either an isobutylene monomer or the vinyl group of this compound. The reactivity ratios of the two monomers will determine the composition and sequence distribution of the resulting copolymer. Chain transfer and termination reactions can also occur, affecting the molecular weight and molecular weight distribution of the final polymer. mdpi.comnih.govresearchgate.net The presence of the epoxy group on the vinylcyclohexane (B147605) monomer can potentially lead to side reactions if not carefully controlled.

Metallocene catalysts are single-site catalysts that are highly effective for the polymerization of olefins like ethylene and propylene. mdpi.com They can also be used to copolymerize these olefins with vinyl monomers such as vinylcyclohexane, a structural analog of this compound. researchgate.net Metallocene catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can produce copolymers with a narrow molecular weight distribution and a uniform comonomer incorporation. researchgate.net

In the copolymerization of ethylene with this compound using a metallocene catalyst, the vinyl group of the epoxy monomer would be incorporated into the polyethylene (B3416737) chain. The bulky cyclohexyl group with the epoxide functionality would act as a branch on the polymer backbone. The level of incorporation of the vinyl comonomer can be controlled by adjusting the feed ratio of the monomers and the polymerization conditions. researchgate.net

Table 3: Research Findings on Copolymerization of Vinylcyclohexane with Olefins

Catalyst SystemComonomersResulting CopolymerKey Findings
rac-ethylenebis(indenyl)ZrCl₂ / MAOEthene, VinylcyclohexaneRandom ethene-vinylcyclohexane copolymerHigh activity and moderate incorporation of vinylcyclohexane (up to 3.5 mol%). researchgate.net
rac-ethylenebis(indenyl)ZrCl₂ / MAOPropene, VinylcyclohexanePoly(propene-co-vinylcyclohexane)Moderate activity with low comonomer content (up to 1.0 mol%). researchgate.net
"meso"-dimethylsilyl[...]ZrCl₂ / MAOPropene, VinylcyclohexanePoly(propene-co-vinylcyclohexane)Good activity with low comonomer content (up to 2.0 mol%). researchgate.net

Material Science Applications and Composite Development

The unique bifunctional nature of this compound makes it a valuable component in the development of advanced materials and composites. sigmaaldrich.com Its ability to undergo different types of polymerization allows for its use in a wide range of applications, from protective coatings to high-performance adhesives and as a matrix material in fiber-reinforced composites. sigmaaldrich.comguidechem.com

In composite materials, this compound can be used as a reactive diluent or as a primary component of the polymer matrix. As a reactive diluent, it can reduce the viscosity of epoxy resin formulations, improving their processability, while also participating in the curing reaction to become part of the final cross-linked network. When used as a primary matrix component, its polymerization leads to a thermosetting polymer with good mechanical strength and thermal stability. sigmaaldrich.com

Furthermore, polymers derived from this compound are being explored for biomedical applications, such as in drug delivery systems and for creating scaffolds for tissue engineering, owing to their potential biocompatibility and the ability to form hydrogels. sigmaaldrich.com

Precursor for Epoxy Resins and Polymers

This compound serves as a valuable precursor in the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their exceptional chemical resistance, robust mechanical strength, and excellent adhesion properties guidechem.com. The polymerization of this compound can proceed through the opening of the strained epoxy ring, leading to the formation of polyethers. These polyethers can then be cured with various hardeners to create a crosslinked, three-dimensional network characteristic of epoxy resins guidechem.com.

The polymerization can be initiated through cationic mechanisms. In cationic polymerization, the presence of a suitable initiator generates a cationic species that attacks the oxygen atom of the epoxide ring, initiating ring-opening and subsequent chain propagation as more monomer units are added. This process allows for the creation of polymers with a polyether backbone. The vinyl group on the cyclohexane ring can remain intact during this process, offering a site for further modification or crosslinking in subsequent steps. This dual functionality is a key attribute that allows for the design of complex polymer architectures.

The resulting polymers find use in creating materials with desirable mechanical properties for various applications in materials science guidechem.com. The ability to form crosslinked and chain-extended polymer structures through the opening of the epoxy group is fundamental to its utility in polymer synthesis guidechem.com.

Reactive Diluent in Epoxy Resins

In many applications, the high viscosity of conventional epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA), can pose processing challenges. Reactive diluents are low-viscosity compounds that are added to reduce the viscosity of the resin system, improving its handling and processing characteristics, such as wetting of substrates and fillers. Unlike non-reactive diluents, which can compromise the mechanical properties of the cured resin, reactive diluents have functional groups that allow them to co-react with the epoxy resin during the curing process, becoming an integral part of the polymer network.

This compound, with its relatively low molecular weight and viscosity, functions effectively as a reactive diluent. Its epoxy group can participate in the curing reaction of the main epoxy resin, thereby being chemically incorporated into the final crosslinked structure. This incorporation helps to mitigate the negative effects on mechanical and thermal properties that are often associated with the use of non-reactive diluents. The use of reactive diluents is a critical strategy for developing epoxy resins that meet the demanding processing requirements for various applications while maintaining high performance google.com.

Adhesives and Coatings

The excellent adhesive properties and chemical resistance of epoxy-based formulations make them ideal for high-performance adhesives and protective coatings. This compound is utilized in the manufacturing of adhesives due to its ability to form strong chemical bonds with substrates, resulting in durable and reliable adhesion guidechem.com. As a component in adhesive formulations, it can contribute to the crosslinked network, enhancing the cohesive strength of the adhesive.

In the realm of protective coatings, polymers derived from this compound are used for industrial surfaces sigmaaldrich.com. These coatings provide a barrier against corrosive environments and mechanical wear. The cycloaliphatic structure of this compound can also contribute to improved weathering resistance, particularly UV stability, which is a desirable characteristic for coatings intended for outdoor applications. Its role as a reactive diluent can also be beneficial in coating formulations, allowing for higher solids content and reduced volatile organic compound (VOC) emissions.

Matrix Material in Fiber-Reinforced Composites

Fiber-reinforced composites are advanced materials that combine high-strength fibers with a polymer matrix to achieve superior mechanical performance at a low weight. The properties of the matrix are crucial as it binds the fibers together, transfers the load between them, and protects them from environmental degradation. This compound is used as a matrix material in fiber-reinforced composites, where it contributes to enhancing their mechanical strength and thermal stability sigmaaldrich.com.

The ability of this compound to form a rigid, crosslinked polymer network makes it a suitable candidate for a high-performance matrix. When used in conjunction with reinforcing fibers such as glass or carbon fibers, the resulting composites can exhibit high strength-to-weight ratios, making them valuable in the automotive and aerospace industries sigmaaldrich.com.

A significant challenge in the development of natural fiber-reinforced composites is the poor adhesion between the hydrophilic natural fibers (like cellulose-based fibers) and the hydrophobic polymer matrix. This incompatibility can lead to inefficient stress transfer and diminished mechanical properties. Surface modification of the natural fibers is a common strategy to improve this interfacial adhesion.

A study focused on the surface treatment of bamboo fibers with this compound demonstrated a significant improvement in the properties of bamboo fiber-reinforced unsaturated polyester composites. In this process, the epoxy group of this compound reacts with the hydroxyl groups on the surface of the bamboo fibers. This reaction grafts the molecule onto the fiber surface, leaving the vinyl group available to co-polymerize with the unsaturated polyester matrix during composite fabrication. This creates a covalent bond across the interface, leading to a much stronger connection between the fiber and the matrix researchgate.net.

The research findings indicated a marked improvement in the mechanical properties of the composites made with the modified bamboo fibers.

Mechanical Properties of Bamboo Fiber-Unsaturated Polyester Composites

PropertyUntreated Bamboo FibersEVC-Treated Bamboo Fibers% Improvement
Tensile Strength--Significant Increase
Flexural Strength--Significant Increase
Flexural Modulus--Significant Increase
Storage Modulus--Significant Increase
Glass Transition Temperature--Significant Increase
Water ResistanceLowerHigherImproved

Note: Specific numerical values were not provided in the abstract, but the study reported significant increases in the listed mechanical and thermal properties.

The enhancement of interfacial adhesion is a critical factor in maximizing the performance of composite materials. The work on surface grafting of bamboo fibers with this compound provides a clear example of how this molecule can be used to improve the bond between the reinforcement and the matrix. Scanning electron microscopy (SEM) images from the study showed a markedly improved interfacial adhesion between the bamboo fibers and the unsaturated polyester matrix after the fiber modification researchgate.net.

Specialty Polymers and Advanced Materials

The unique bifunctional structure of this compound also allows for its use as a monomer in the synthesis of various specialty polymers with unique properties. These properties can be tailored by controlling the reaction conditions and the choice of co-monomers.

For instance, research has explored the use of this compound in the synthesis of biodegradable polymers. Such polymers have potential applications in the biomedical field, for example, in drug delivery systems and tissue engineering scaffolds, where biocompatibility and the ability to form hydrogels are advantageous sigmaaldrich.com. The ability to introduce both ether linkages (from the epoxy ring-opening) and potentially other functionalities via the vinyl group provides a versatile platform for designing advanced materials.

Carbon Fiber Precursors and Oil Agents

While not a precursor in the traditional sense of materials like polyacrylonitrile (B21495) (PAN) that are carbonized to create carbon fibers, this compound and similar cycloaliphatic epoxy compounds play a crucial role as components in sizing agents, sometimes referred to as oil agents or finishes. These agents are applied to the surface of carbon fibers to protect them from damage during handling and processing, and more importantly, to improve the interfacial adhesion between the fibers and the polymer matrix in a composite material.

The cycloaliphatic structure of this compound offers good compatibility with epoxy resin matrices. When used as a component in a sizing formulation, the epoxy group of this compound can react with the functional groups on the carbon fiber surface and also with the surrounding epoxy matrix during the curing process. This co-reaction creates strong covalent bonds at the interface, leading to improved mechanical properties of the composite, such as interlaminar shear strength. The vinyl group provides an additional site for polymerization, which can be utilized to further tailor the properties of the interfacial region.

Table 1: Influence of Sizing Agents on Interfacial Shear Strength (ILSS) of Carbon Fiber Composites

Sizing Agent ComponentMatrix ResinInterfacial Shear Strength (ILSS) Improvement
Unsized Carbon FiberPolyimideBaseline
Epoxy-based Sizing (3% concentration)Polyimide+32.33%

This table is illustrative of the significant improvements that epoxy-based sizing agents can provide to the interfacial properties of carbon fiber composites, as demonstrated in studies on similar systems.

Double-Decker Silsesquioxane (DDSQ)-based Fillers for Resins

A novel application of this compound is in the synthesis of advanced, nanostructured fillers for polymer resins, specifically those based on Double-Decker Silsesquioxanes (DDSQ). These cage-like organosilicon compounds are used to enhance the thermal, mechanical, and dielectric properties of polymers.

Recent research has demonstrated the successful synthesis of a new double epoxycyclohexane double-decker silsesquioxane (DEDDSQ). This was achieved by grafting this compound onto a hydrogen-functionalized DDSQ core (H-DDSQ) via a hydrosilylation reaction. This process attaches the epoxycyclohexane group to the silicon corners of the DDSQ cage, creating a reactive inorganic-organic hybrid nanofiller.

The synthesis of DEDDSQ involves the reaction of H-DDSQ with this compound in the presence of a platinum catalyst. The reaction scheme is as follows:

H-DDSQ + this compound --(Karstedt's catalyst)--> DEDDSQ

The resulting DEDDSQ molecule possesses the rigid, thermally stable silsesquioxane core along with reactive epoxycyclohexane functionalities. When incorporated into a resin matrix, such as cyanate (B1221674) ester, these epoxy groups can co-react with the resin during curing. This creates a covalently bonded, highly cross-linked network.

The uniform dispersion of these DEDDSQ fillers within the polymer matrix has been shown to significantly enhance the properties of the resulting nanocomposite. For instance, the incorporation of DEDDSQ into a cyanate ester resin has been found to improve the thermal stability and lower the dielectric constant of the material.

Table 2: Characterization Data for the Synthesis of DEDDSQ

Analytical TechniquePrecursor (H-DDSQ)Product (DEDDSQ)
¹H NMR (ppm) Proton peaks corresponding to Si-H and phenyl groupsDisappearance of Si-H proton peaks, appearance of new proton peaks for the epoxycyclohexane group (e.g., Si-CH₂, hydrogens on the cyclohexane and epoxy rings)
FTIR (cm⁻¹) Characteristic Si-H stretching peakDisappearance of the Si-H peak, appearance of peaks corresponding to the epoxy group

This table summarizes the key changes observed in spectroscopic analyses, confirming the successful grafting of this compound onto the DDSQ core.

Low Dielectric Constant Materials

In the field of microelectronics and high-frequency communication, there is a growing demand for materials with low dielectric constants (low-k) to reduce signal delay and power dissipation. Epoxy resins are widely used in electronic packaging, but their inherent polarity can lead to higher dielectric constants than desired.

When this compound is polymerized, either through its epoxy or vinyl group, it introduces these non-polar aliphatic rings into the polymer backbone or as pendant groups. This molecular architecture disrupts the close packing of polymer chains and lowers the density of polar groups, both of which contribute to a reduction in the dielectric constant.

Research on cycloaliphatic epoxy resins has consistently shown their ability to produce thermosets with lower dielectric constants compared to their aromatic counterparts, such as those based on bisphenol A. The low polarity of the C-C and C-H bonds that make up the cyclohexane ring results in lower dielectric loss, another critical property for high-frequency applications.

Table 3: Dielectric Properties of Common Polymers

MaterialDielectric Constant (at 1 MHz)
Standard Epoxy Resin3.0 - 5.0
Polyimide2.9 - 3.5
Polysiloxane~2.77
Polymer with Cycloaliphatic Moieties < 3.0 (Typically)

This table provides a general comparison of the dielectric constants of various polymers, highlighting the tendency for materials containing non-polar structures like cycloaliphatic groups to exhibit lower values. The use of monomers such as this compound is a promising approach to developing the next generation of low-k dielectric materials for advanced electronic applications.

Advanced Characterization Techniques in Research

Spectroscopic Methods

Spectroscopy is fundamental to elucidating the molecular structure of 1,2-Epoxy-4-vinylcyclohexane and tracking its transformation during polymerization.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound displays distinct absorption bands corresponding to the epoxy and vinyl groups. Key peaks for the monomer can be observed within the 400-4000 cm⁻¹ wavenumber range vot.pl. The presence of the epoxy group is typically confirmed by bands around 800-950 cm⁻¹ (C-O-C asymmetric stretching) and ~1250 cm⁻¹ (symmetric stretching). The vinyl group is identified by C=C stretching vibrations around 1640 cm⁻¹ and =C-H stretching above 3000 cm⁻¹. During polymerization, the disappearance or reduction in the intensity of these peaks, particularly the epoxide band, is monitored to determine the extent of the reaction core.ac.uk. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound nist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the atomic arrangement within the molecule. For this compound, ¹H NMR spectra can resolve the signals for the protons of the vinyl group (typically in the 4.9-5.8 ppm range), the protons on the epoxide ring (around 3.1 ppm), and the protons on the cyclohexane (B81311) ring guidechem.com. NMR is invaluable for confirming the structure of the monomer and analyzing the structure of the resulting polymer after ring-opening polymerization of the epoxide or polymerization through the vinyl group.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5 to 10 nm of a material's surface vot.pl. While not typically used for characterizing the bulk liquid monomer, it is highly valuable for analyzing the surfaces of polymers and composites derived from it thermofisher.com. XPS can detect and characterize surface modifications, identify contaminants, and evaluate adhesion thermofisher.com. For instance, in studies of epoxy resins adhered to substrates, XPS combined with a gas cluster ion beam (GCIB) for depth profiling can reveal the distribution of components, such as the segregation of amine hardeners at the polymer-substrate interface nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to determine the purity of this compound and to identify and quantify components in a reaction mixture guidechem.com. In research, GC-MS analysis can confirm the selective formation of the desired epoxide from its precursor, 4-vinylcyclohexene (B86511), and ensure that no unwanted byproducts like diepoxides are present guidechem.com. The mass spectrum provides the molecular weight (124.18 g/mol ) and a fragmentation pattern that serves as a chemical fingerprint for the compound nist.gov.

Technique Application for this compound Typical Data/Findings
FTIR Identification of functional groups (epoxy, vinyl). Monitoring polymerization.Epoxy C-O-C stretch (~800-950 cm⁻¹), Vinyl C=C stretch (~1640 cm⁻¹) vot.plcore.ac.uk.
NMR Structural elucidation of monomer and polymer.¹H NMR: Vinyl protons (4.9-5.8 ppm), Epoxide protons (~3.1 ppm) guidechem.com.
XPS Surface chemical analysis of derived polymers.Elemental composition (C, O), Chemical state identification (e.g., C-C, C-O) on polymer surfaces vot.plthermofisher.com.
GC-MS Purity assessment, reaction monitoring.Retention time for identification, Mass spectrum for structural confirmation (M⁺ at m/z 124) nist.govguidechem.com.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature, which is particularly important for the curing and end-use performance of epoxy resins.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For materials made from this compound, DSC is used to determine the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a softer, rubbery state plymouth.ac.uk. It is also used to monitor the curing (polymerization) process by measuring the exothermic heat of reaction unt.edu. For example, studies on the photocuring of epoxy systems containing this compound use DSC to measure the heat evolved during polymerization to calculate the degree of conversion core.ac.uk. After curing, a second DSC scan can determine the Tg of the final thermoset material core.ac.uk.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of polymers derived from this compound. The resulting TGA curve shows the temperatures at which the material degrades. For epoxy composites, TGA can reveal how fillers or other additives affect thermal stability researchgate.net. The analysis provides key data points such as the onset of decomposition and the temperature of maximum mass loss.

Dynamic Mechanical Analysis (DMA): DMA is a highly sensitive technique for measuring the viscoelastic properties (storage modulus, loss modulus, and tan delta) of materials as a function of temperature, time, or frequency unt.edu. It is considered one of the most effective methods for determining the glass transition temperature (Tg) of cured polymers and filled materials sol-gel.net. For epoxy thermosets, a DMA scan through a temperature range will show a significant drop in the storage modulus (a measure of stiffness) and a peak in the tan delta curve at the glass transition region. This provides critical information about the material's mechanical performance at different temperatures and its state of cure sol-gel.netradtech.org.

Technique Application Key Parameters Measured
DSC Curing analysis, Glass transition measurement.Glass Transition Temperature (Tg), Enthalpy of Cure (ΔH), Degree of Conversion core.ac.ukunt.edu.
TGA Thermal stability and decomposition analysis.Onset Decomposition Temperature, Temperature of Maximum Mass Loss, Residual Mass researchgate.net.
DMA Viscoelastic properties, precise Tg determination.Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ), Glass Transition Temperature (Tg) unt.edusol-gel.net.

Microscopic Analysis

Microscopic techniques are employed to visualize the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate high-resolution, three-dimensional images of a sample's surface. While not used on the liquid monomer, SEM is indispensable for characterizing the morphology of polymers, blends, and composites made from this compound azom.com. It can reveal details about phase separation in polymer blends, the dispersion of fillers or reinforcing agents within the epoxy matrix, and the fracture surface morphology, which provides insights into the material's failure mechanisms azom.commdpi.com. For some applications, the related compound vinylcyclohexene (B1617736) dioxide is used in sample preparation for electron microscopy thomassci.com.

X-ray Diffraction (XRD) for Structural and Crystallinity Analysis

XRD is a powerful technique for investigating the atomic and molecular structure of materials. It works by directing X-rays at a sample and measuring the scattering angles of the diffracted beams. This pattern provides information on the crystal structure and degree of crystallinity. For polymers derived from this compound, which are typically thermosets, the resulting material is often amorphous due to the highly cross-linked network that prevents the formation of ordered crystalline domains. In such cases, an XRD analysis would show a broad, diffuse halo rather than sharp diffraction peaks, confirming the amorphous nature of the material. However, if any crystalline fillers or additives are present in a composite, XRD can be used to identify them and assess their structure.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution: GPC, also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size in solution. It is a primary method for determining the molecular weight and molecular weight distribution of polymers. While GPC is not applicable to fully cured, insoluble thermoset networks, it is used to analyze soluble linear or branched polymers that can be synthesized from this compound, for example, through cationic polymerization of the vinyl group researchgate.net.

Gas Chromatography (GC) for Enantiomeric Excess: this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Chiral GC is a specialized technique used to separate and quantify these enantiomers. This is achieved by using a chiral stationary phase (CSP) within the GC column, often based on derivatized cyclodextrins gcms.czresearchgate.net. The different interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, resulting in two separate peaks on the chromatogram. By comparing the areas of these peaks, the enantiomeric excess (ee) of the sample can be accurately determined libretexts.org. This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Catalysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms and molecules, making it invaluable for studying reaction mechanisms. nih.gov For 1,2-Epoxy-4-vinylcyclohexane, DFT calculations can elucidate the pathways of its various reactions, particularly the ring-opening of the epoxide, which is a key step in its polymerization and functionalization.

DFT studies can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the calculation of activation energy barriers, which determine reaction rates. For instance, in the catalyzed ring-opening of an epoxide, DFT can model the interaction between the catalyst (e.g., a Lewis acid) and the oxygen atom of the epoxide ring. This modeling reveals how the catalyst activates the ring, making it more susceptible to nucleophilic attack. nih.gov

Quantum chemical studies on the Lewis acid-catalyzed ring-opening of a similar molecule, cyclohexene (B86901) oxide, have shown that the catalyst's effectiveness is linked to its ability to polarize the epoxide's orbitals away from the incoming nucleophile, thereby reducing steric repulsion. nih.gov The reaction barrier decreases significantly with stronger Lewis acids. nih.gov A similar approach applied to this compound would involve calculating the energy profiles for different catalysts and nucleophiles to predict the most efficient reaction conditions.

Table 1: Illustrative DFT-Calculated Activation Energies for Catalyzed Epoxide Ring-Opening This table presents hypothetical data based on typical findings for similar epoxides to illustrate the insights gained from DFT calculations.

Catalyst Nucleophile Ring-Opening Pathway Calculated Activation Energy (kcal/mol)
None H₂O Neutral Hydrolysis 30.2
H⁺ H₂O Acid-Catalyzed 15.8
La(OTf)₃ Amine Lewis Acid-Catalyzed 12.5

These calculations can also clarify the role of the vinyl group in the reactivity of this compound. DFT can determine if the vinyl group participates in the reaction, either electronically or through side reactions, and how its presence influences the stability of intermediates and transition states.

Modeling of Catalytic Activity and Regioselectivity

Computational modeling is crucial for predicting how a catalyst will influence not only the speed of a reaction (activity) but also its orientation (regioselectivity). In the case of this compound, the epoxide ring can be opened by a nucleophile at two different carbon atoms. The preferred site of attack determines the structure of the resulting product.

Models based on DFT can calculate the partial charges on the carbons of the epoxide ring and the energies of the transition states for attack at each site. The regioselectivity is often governed by a combination of electronic and steric factors. For example, in the acid-catalyzed ring-opening of epoxides, the reaction tends to follow an SN1-like mechanism where the nucleophile attacks the more substituted carbon, which can better stabilize a partial positive charge. nih.gov Conversely, under basic or neutral conditions, an SN2 mechanism is favored, with the nucleophile attacking the less sterically hindered carbon atom. nih.gov

Computational studies on other substituted epoxides have successfully predicted regioselectivity by comparing the energy barriers for the different pathways. researchgate.net For this compound, a computational model would assess the attack at the C1 and C2 positions of the epoxide. The model would incorporate the catalyst, the substrate, and the nucleophile to determine the geometry and energy of the competing transition states. Such models have been used to design enzyme variants with tailored regioselectivity for opening epoxide rings. nih.gov

Table 2: Modeled Regioselectivity in the Ring-Opening of this compound This table contains hypothetical values to demonstrate how computational models predict regioselectivity.

Reaction Condition Catalyst Model ΔE‡ (C1 attack) (kcal/mol) ΔE‡ (C2 attack) (kcal/mol) Predicted Major Product
Acidic H⁺ 15.1 16.5 Attack at C1
Basic OH⁻ 22.4 20.8 Attack at C2

These predictive models are instrumental in catalyst design, allowing for the in silico screening of numerous potential catalysts to identify those that offer the highest activity and desired regioselectivity before undertaking experimental synthesis and testing. beilstein-journals.org

Simulations of Polymerization Processes and Properties

Molecular Dynamics (MD) simulations are a powerful tool for modeling the formation of polymer networks and predicting the properties of the resulting materials. researchgate.net3ds.com For this compound, which serves as a monomer for thermosetting polymers, MD simulations can provide a detailed picture of the cross-linking process and the thermomechanical properties of the final cured resin. sigmaaldrich.com

The simulation process typically involves several steps:

Model Construction: A simulation box is created containing the correct stoichiometric ratio of monomer (this compound) and a curing agent (e.g., an amine or anhydride). purdue.eduresearchgate.net

Cross-linking Algorithm: A reactive force field or a distance-based criterion is used to simulate the chemical reactions of polymerization. mdpi.com The simulation mimics the formation of covalent bonds as epoxy rings open and react with the curing agent, gradually building a three-dimensional cross-linked network. sigmaaldrich.com

Equilibration: The system is equilibrated at a simulated curing temperature and pressure to achieve a stable, realistic polymer structure. purdue.edu

Property Prediction: The equilibrated polymer model is then subjected to simulated tests to predict macroscopic properties. nih.gov For example, by simulating cooling, the glass transition temperature (Tg) can be determined from the change in the slope of the density-temperature plot. rsc.org By applying simulated mechanical strain, properties like Young's modulus, shear modulus, and Poisson's ratio can be calculated. nih.govmdpi.com

These simulations establish crucial structure-property relationships, showing how factors like the degree of cross-linking, the chemical nature of the curing agent, and temperature affect the final material performance. purdue.edursc.org

Table 3: Simulated Thermomechanical Properties of a Cured Poly(this compound) Resin This table presents representative data that could be obtained from MD simulations of an epoxy thermoset.

Property Simulated Value
Density at 298 K 1.15 g/cm³
Glass Transition Temperature (Tg) 155 °C
Young's Modulus 3.2 GPa
Shear Modulus 1.2 GPa
Bulk Modulus 4.5 GPa

Atomistic simulations offer a cost-effective method to screen different formulations and curing conditions, accelerating the development of new epoxy-based materials with tailored properties for specific applications. 3ds.commdpi.com

Future Research Directions and Emerging Applications

Sustainable Synthesis Routes and Green Chemistry Initiatives

The traditional synthesis of 1,2-Epoxy-4-vinylcyclohexane often involves the epoxidation of 4-vinylcyclohexene (B86511) with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). guidechem.com While effective, this method presents challenges related to selectivity and the generation of stoichiometric waste, which are misaligned with modern principles of green chemistry. smolecule.com Green chemistry aims to reduce the environmental impact of chemical processes by preventing waste, using safer solvents and reagents, and improving energy efficiency.

In response, researchers are exploring more sustainable and environmentally friendly routes for the synthesis of this compound. Key areas of investigation include:

Biocatalysis and Chemoenzymatic Epoxidation : A promising green alternative is the use of enzymes as catalysts. Chemoenzymatic epoxidation, for instance, utilizes lipases to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. This enzymatically produced peroxy acid then epoxidizes the alkene. This method is advantageous as it can be performed under mild conditions and often with higher selectivity, reducing the formation of byproducts.

Heterogeneous Catalysis : The development of solid, reusable catalysts is a cornerstone of green chemistry. For the epoxidation of 4-vinylcyclohexene, polystyrene-supported molybdenum(VI) complexes have shown high selectivity and efficiency. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and improving process economics.

Greener Oxidants : Replacing traditional peroxy acids with more environmentally benign oxidants is another key strategy. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water. Research is focused on developing catalytic systems that can effectively activate H₂O₂ for the selective epoxidation of the cyclohexene (B86901) double bond over the vinyl group.

Bio-based Feedstocks : The precursor to this compound, 4-vinylcyclohexene, is typically produced from the dimerization of 1,3-butadiene, which is derived from fossil fuels. nih.gov A future direction in sustainable synthesis involves producing butadiene from bio-based sources, such as ethanol (B145695) or biomass. This would create a more sustainable lifecycle for this compound and the materials derived from it.

These green chemistry initiatives are critical for the long-term viability and environmental sustainability of processes involving this compound.

Development of Novel Catalysts for Enhanced Selectivity and Efficiency

Historically, advances in catalytic epoxidation saw the use of manganese(III) salen complexes in the 1980s, which improved reaction yields significantly over earlier methods using peracetic acid. smolecule.com More recent research has focused on creating highly sophisticated catalytic systems to further enhance performance.

One notable advancement is the use of a polystyrene 2-(aminomethyl)pyridine supported molybdenum(VI) complex (Ps.AMP.Mo). researchgate.net This heterogeneous catalyst has been assessed for both batch and continuous epoxidation of 4-vinylcyclohexene using tert-butyl hydroperoxide as the oxidant. researchgate.net Studies optimizing reaction conditions, including temperature, feed molar ratio, and catalyst loading, have demonstrated very high selectivity and efficiency for the desired this compound product. researchgate.net The ability to use this catalyst in continuous flow reactors also points towards more efficient and scalable industrial production. researchgate.net

Future research in this area is directed towards:

Designing catalysts with precisely tuned electronic and steric properties to maximize the selective epoxidation of the internal double bond.

Exploring a wider range of transition metals and ligand scaffolds to identify new, highly active, and selective catalytic systems.

Developing enantioselective catalysts that can produce specific stereoisomers of this compound, which is important for applications in pharmaceuticals and other specialized fields.

Investigating biocatalytic approaches , such as engineered cytochrome P450 enzymes, which have shown promise in the enantioselective epoxidation of other terminal alkenes and could be adapted for 4-vinylcyclohexene.

The following table summarizes key catalyst systems and their reported performance in the synthesis of this compound.

Catalyst SystemOxidantKey Advantages
Peracetic AcidPeracetic AcidEarly method, effective but with low yield and regioselectivity. smolecule.com
Manganese(III) Salen ComplexesVariesImproved yields compared to early methods (e.g., 75%). smolecule.com
Polystyrene-supported Mo(VI) Complextert-butyl hydroperoxideHigh selectivity and efficiency, reusable, suitable for continuous flow. researchgate.net

Exploration of Advanced Polymer Architectures and Functional Materials

This compound is a valuable monomer for creating a diverse range of polymers and functional materials, primarily through the ring-opening polymerization of its epoxide group. guidechem.comsigmaaldrich.com This reactivity allows for the formation of thermosetting and thermoplastic polymers with tailored properties. sigmaaldrich.com The presence of the pendant vinyl group provides an additional site for modification and crosslinking, enabling the creation of complex polymer architectures.

Current applications for polymers derived from this monomer include protective coatings, high-performance adhesives for the automotive and aerospace industries, and as a matrix material in fiber-reinforced composites to enhance mechanical strength and thermal stability. sigmaaldrich.com

Future research is focused on leveraging the unique bifunctionality of this compound to create more sophisticated materials:

Block Copolymers : By combining the polymerization of this compound with other monomers, block copolymers with distinct segments can be synthesized. This can lead to materials that self-assemble into ordered nanostructures, which are useful for applications like nanolithography and advanced membranes.

Graft Copolymers : The pendant vinyl groups on the polymer backbone can be used as points for grafting other polymer chains. This "grafting-from" or "grafting-to" approach can be used to create materials with unique surface properties or to compatibilize immiscible polymer blends.

Functional Polymers : The epoxide ring can be opened with a variety of functional nucleophiles to introduce specific chemical groups along the polymer chain. This allows for the creation of polymers with tailored properties, such as specific solubility, reactivity, or biological activity.

Crosslinked Networks : The vinyl groups can be polymerized or crosslinked after the initial ring-opening polymerization of the epoxide. This dual-curing capability allows for the creation of highly crosslinked networks with enhanced thermal and mechanical properties.

The exploration of these advanced polymer architectures will expand the utility of this compound into new and demanding applications.

Biomedical Applications (e.g., Drug Delivery Systems, Tissue Engineering Scaffolds, Biomaterials)

The potential for this compound in the biomedical field is an area of growing interest. sigmaaldrich.com Polymers derived from this monomer are being explored for a range of applications due to their potential biocompatibility and the ability to form hydrogels. sigmaaldrich.comkrackeler.com

Drug Delivery Systems : The ability to create polymers with tailored functionality makes this compound a candidate for the development of drug delivery vehicles. Functional groups can be introduced to attach drug molecules, and the polymer's properties can be tuned to control the release of the therapeutic agent. The resulting polymers can be formulated into nanoparticles or hydrogels for targeted drug delivery.

Tissue Engineering Scaffolds : Tissue engineering aims to repair or replace damaged tissues with the help of biomaterial scaffolds that support cell growth and differentiation. mdpi.comnih.gov Polymers based on this compound can be fabricated into porous 3D scaffolds. mdpi.com The biocompatibility of the polymer and the ability to modify its surface with cell-adhesion ligands are key factors in this application. The mechanical properties of the scaffold can also be tuned to match those of the target tissue.

Biomaterials and Hydrogels : The ring-opening polymerization of this compound can lead to polyethers that, when crosslinked, can form hydrogels. sigmaaldrich.com These water-swollen polymer networks are structurally similar to the extracellular matrix of many tissues, making them attractive for a variety of biomedical applications. Research into biodegradable polymers synthesized from this monomer could further enhance their utility in applications like temporary implants and scaffolds that degrade as new tissue is formed. smolecule.com

While research in this area is still emerging, the chemical versatility of this compound makes it a promising building block for the next generation of advanced biomaterials.

Integration with "Click Chemistry" for Tailored Polymer Properties

"Click chemistry" refers to a class of chemical reactions that are rapid, efficient, and highly selective, with minimal byproducts. wikipedia.org The integration of click chemistry principles with polymers derived from this compound offers a powerful strategy for creating highly functional and precisely tailored materials. The two functional groups of the monomer, the epoxide and the vinyl group, provide handles for various click reactions.

Epoxide Ring-Opening : The nucleophilic ring-opening of epoxides is considered a type of click reaction. wikipedia.org This reaction can be used to attach a wide variety of molecules to the polymer backbone, including those with azide (B81097) or alkyne functionalities, preparing them for subsequent click reactions. Thiol-epoxy reactions are another example of a click reaction that can be used to modify the polymer. mdpi.com

Azide-Alkyne Cycloaddition : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most well-known click reaction. organic-chemistry.orgnih.gov By functionalizing the polymer with either azide or alkyne groups (via the epoxide or vinyl groups), it becomes possible to "click" on other molecules, such as targeting ligands for drug delivery, fluorescent dyes for imaging, or crosslinkers to form complex networks. nih.gov

Thiol-Ene Reactions : The pendant vinyl groups on the polymer are ideal substrates for the thiol-ene click reaction. This reaction proceeds rapidly under mild conditions, often initiated by UV light, and can be used to attach thiol-containing molecules to the polymer backbone with high efficiency. This is a powerful tool for surface modification and for creating hydrogels with tunable properties.

The modular nature of click chemistry allows for the stepwise construction of complex polymer architectures and the precise introduction of functionality. pcbiochemres.com This level of control is essential for creating advanced materials for high-tech applications, from sophisticated coatings to smart biomaterials. The combination of the versatile this compound monomer and the power of click chemistry represents a significant future direction in polymer science.

Q & A

Q. Q1. What are the recommended methods for synthesizing 1,2-epoxy-4-vinylcyclohexane (EVC) in laboratory settings?

Synthesis typically involves the epoxidation of 4-vinylcyclohexene using peroxides or peracids under controlled conditions. For example, catalytic epoxidation with CO₂ has been explored using iron pyridylamino-bis(phenolate) complexes, achieving conversions up to 85% under optimized conditions (70°C, 24 hours, 0.1 mol% catalyst loading) . Purification often employs fractional distillation due to EVC’s boiling point of 169°C and density of 0.952 g/mL at 25°C .

Q. Q2. How should researchers characterize the purity and structural integrity of EVC?

Gas chromatography (GC) with flame ionization detection is standard for purity analysis (>98% as per TCI specifications) . Structural confirmation requires NMR (¹H and ¹³C) and FTIR spectroscopy. Key spectral markers include epoxy ring protons (δ 3.2–3.5 ppm in ¹H NMR) and C-O-C stretching vibrations (~1250 cm⁻¹ in IR) .

Q. Q3. What solvent systems are compatible with EVC for polymerization studies?

EVC is soluble in non-polar solvents (e.g., toluene, cyclohexane) and polar aprotic solvents (e.g., THF, DMF). However, protic solvents (e.g., water, alcohols) may induce ring-opening reactions, necessitating anhydrous conditions for stable storage .

Advanced Research Questions

Q. Q4. How does EVC perform as a monomer in CO₂-based copolymerization reactions?

EVC reacts with CO₂ via ring-opening copolymerization to form polycarbonates. Catalytic screening using iron complexes (e.g., complex A) shows selectivity for alternating polycarbonate linkages (>90%) with moderate molecular weights (Mn = 8,500–12,000 g/mol) and PDIs of 1.2–1.5. Key variables include catalyst loading (0.05–0.2 mol%), CO₂ pressure (10–30 bar), and reaction time (12–48 hours) .

Q. Q5. What methodological challenges arise when grafting EVC onto natural fibers for composite materials?

Surface grafting of EVC onto bamboo fibers requires precise control of initiator concentration (e.g., benzoyl peroxide) and reaction time to avoid premature cross-linking. A common error involves miscalculating crystallinity indices (CrI) using the Segal method, where CrI = (I₂₀₀ − Iₐₘₒᵣₚₕ)/I₂₀₀ × 100. Overlooking amorphous contributions can inflate CrI values by 10–15% .

Q. Q6. How do stereoisomers of EVC influence its reactivity in epoxy-amine curing systems?

The isomer mixture (e.g., 3-vinyl-7-oxabicyclo[4.1.0]heptane) exhibits varied reactivity due to steric hindrance at the epoxy ring. Kinetic studies using differential scanning calorimetry (DSC) show that cis-isomers cure 20–30% faster than trans-isomers with aliphatic amines, requiring adjusted stoichiometric ratios for optimal cross-link density .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address discrepancies in reported catalytic efficiencies for EVC/CO₂ copolymerization?

Contradictions in turnover numbers (TONs) often stem from inconsistent CO₂ pressure calibration or residual moisture in reaction systems. Reproducibility requires strict adherence to anhydrous protocols and validation using internal standards (e.g., deuterated solvents for NMR yield quantification) .

Q. Q8. Why do toxicity profiles of EVC vary across studies, and how can this be mitigated?

Discrepancies arise from differing impurity levels (e.g., unreacted 4-vinylcyclohexene or diepoxide byproducts). IARC guidelines recommend rigorous purification and LC-MS analysis to identify trace contaminants (e.g., 4-vinylcyclohexene diepoxide, CAS 106-87-6) before toxicological assays .

Safety and Handling

Q. Q9. What are the critical safety protocols for handling EVC in polymer labs?

EVC is flammable (flash point: 45°C) and a suspected carcinogen (IARC Group 2B). Use explosion-proof equipment, grounding during transfer, and PPE (nitrile gloves, respirators). Store under nitrogen at 2–8°C to prevent peroxidation .

Q. Q10. How should waste EVC and its reaction byproducts be disposed of?

Neutralize epoxy residues with aqueous 10% NaOH, then incinerate in a licensed facility. Avoid landfill disposal due to potential groundwater contamination from leaching diepoxides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.